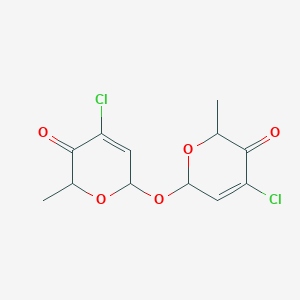
6,6'-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one) is a synthetic organic compound characterized by its unique pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one) typically involves the reaction of 4-chloro-2-methyl-2H-pyran-3(6H)-one with an appropriate oxygen donor under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency in production.
Chemical Reactions Analysis
Types of Reactions
6,6’-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6’-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methyl-2H-pyran-3(6H)-one
- 6,6’-Oxybis(4-bromo-2-methyl-2H-pyran-3(6H)-one)
- 6,6’-Oxybis(4-fluoro-2-methyl-2H-pyran-3(6H)-one)
Uniqueness
6,6’-Oxybis(4-chloro-2-methyl-2H-pyran-3(6H)-one) is unique due to its specific substitution pattern and the presence of an oxygen bridge between two pyran rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
66187-10-8 |
|---|---|
Molecular Formula |
C12H12Cl2O5 |
Molecular Weight |
307.12 g/mol |
IUPAC Name |
4-chloro-2-[(4-chloro-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-6-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C12H12Cl2O5/c1-5-11(15)7(13)3-9(17-5)19-10-4-8(14)12(16)6(2)18-10/h3-6,9-10H,1-2H3 |
InChI Key |
GXNYYBDCXHZLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=CC(O1)OC2C=C(C(=O)C(O2)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


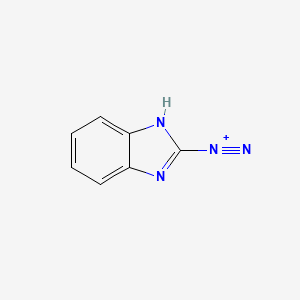
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
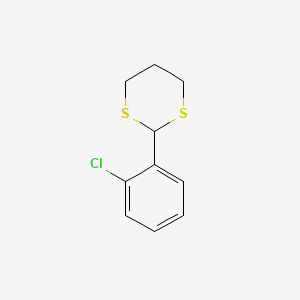
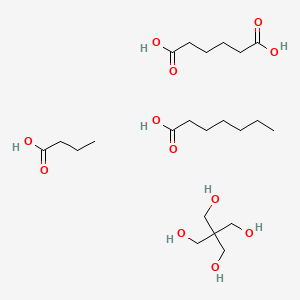
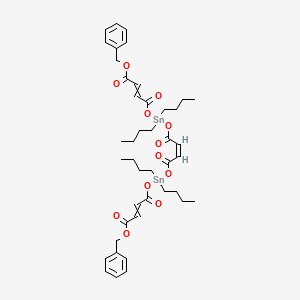
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
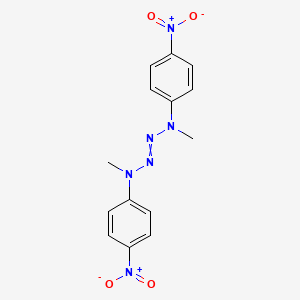

![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)
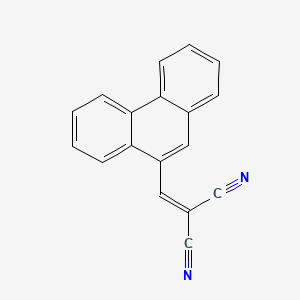
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
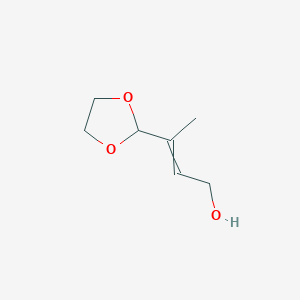
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
